Predicted LogP and Hydrophobicity: 3-Chloro-2-nitrobenzoyl chloride vs. Unsubstituted Benzoyl Chloride
The presence of the chloro and nitro substituents on 3-chloro-2-nitrobenzoyl chloride significantly alters its lipophilicity compared to unsubstituted benzoyl chloride. This is a critical differentiator for applications requiring a specific balance of aqueous and lipid solubility.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.30 |
| Comparator Or Baseline | Benzoyl chloride: LogP ≈ 1.94 |
| Quantified Difference | ΔLogP ≈ +0.36 |
| Conditions | ACD/Labs predicted values based on chemical structure; experimental validation required. |
Why This Matters
The elevated LogP value (Δ +0.36) indicates that 3-chloro-2-nitrobenzoyl chloride is more hydrophobic than benzoyl chloride, which directly impacts its solubility profile, membrane permeability in biological assays, and its behavior in biphasic reaction systems.
